molecular formula C15H13FN2O2 B1240609 (E)-3-(4-fluorophenyl)-N-(6-methoxypyridin-3-yl)prop-2-enamide

(E)-3-(4-fluorophenyl)-N-(6-methoxypyridin-3-yl)prop-2-enamide

Cat. No. B1240609
M. Wt: 272.27 g/mol
InChI Key: UTOMCTTWLQIFBA-XBXARRHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-fluorophenyl)-N-(6-methoxy-3-pyridinyl)-2-propenamide is a member of cinnamamides and a secondary carboxamide.

Scientific Research Applications

Discovery and Development of Inhibitors

One significant application of similar compounds to (E)-3-(4-fluorophenyl)-N-(6-methoxypyridin-3-yl)prop-2-enamide is in the discovery and development of selective kinase inhibitors. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have shown potent activity as Met kinase inhibitors. This discovery led to the development of compounds with favorable pharmacokinetic and safety profiles for clinical trials in cancer treatment (Schroeder et al., 2009).

Synthesis of Potent Muscle Relaxants

Another application area is in the synthesis of muscle relaxants. Analogues derived from similar chemical structures have led to potent, centrally acting muscle relaxants with additional antiinflammatory and analgesic activities. This synthesis approach has been valuable for generating compounds with enhanced biological activities and for advancing them into clinical trials (Musso et al., 2003).

Hepatoprotective Activities

Compounds structurally related to (E)-3-(4-fluorophenyl)-N-(6-methoxypyridin-3-yl)prop-2-enamide have demonstrated hepatoprotective activities. Phenolic amides isolated from Tribuli Fructus, similar in structure, have shown significant protective effects against cytotoxicity in liver cells (Byun et al., 2010).

Fluorescence and Binding Studies

These compounds are also used in fluorescence studies, particularly in binding interactions with biological molecules like bovine serum albumin. This research aids in understanding the pharmacokinetics and interaction dynamics of similar compounds in biological systems (Meng et al., 2012).

properties

Product Name

(E)-3-(4-fluorophenyl)-N-(6-methoxypyridin-3-yl)prop-2-enamide

Molecular Formula

C15H13FN2O2

Molecular Weight

272.27 g/mol

IUPAC Name

(E)-3-(4-fluorophenyl)-N-(6-methoxypyridin-3-yl)prop-2-enamide

InChI

InChI=1S/C15H13FN2O2/c1-20-15-9-7-13(10-17-15)18-14(19)8-4-11-2-5-12(16)6-3-11/h2-10H,1H3,(H,18,19)/b8-4+

InChI Key

UTOMCTTWLQIFBA-XBXARRHUSA-N

Isomeric SMILES

COC1=NC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)F

Canonical SMILES

COC1=NC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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